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Abstract
Ozanimod hydrochloride is an oral, potent, and selective sphingosine-1-phosphate (S1P)

receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5

(S1P5).[1] This mechanism of action underpins its therapeutic effects in autoimmune diseases

such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] By acting as a

functional antagonist, ozanimod induces the internalization and degradation of S1P1 receptors

on lymphocytes, which prevents their egress from lymph nodes.[4][5] This sequestration of

lymphocytes in peripheral lymphoid organs reduces the number of circulating lymphocytes that

can migrate to sites of inflammation.[6][7] This technical guide provides a comprehensive

overview of the pharmacology of ozanimod, including its receptor binding and functional

activity, pharmacokinetic profile, and the role of its major active metabolites. Detailed

experimental protocols for key in vitro assays are also provided to facilitate further research

and development in this area.
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Ozanimod is a selective modulator of S1P receptors 1 and 5.[8] The therapeutic effects of

ozanimod in inflammatory conditions are believed to be mediated through the reduction of

lymphocyte migration into the central nervous system and the intestine.[7][9] Upon binding to

S1P1 receptors on lymphocytes, ozanimod causes their internalization and degradation, which

in turn blocks the ability of lymphocytes to egress from lymph nodes.[4][5] This leads to a

reduction in the number of circulating lymphocytes.[10]

The role of S1P5 modulation is less well understood but is thought to contribute to the

therapeutic effects of ozanimod, potentially through actions within the central nervous system,

as S1P5 is expressed on oligodendrocytes.[11]

S1P Receptor Signaling Pathway
The binding of an agonist, such as ozanimod, to the S1P1 receptor, a G protein-coupled

receptor (GPCR), primarily initiates signaling through the Gαi subunit. This leads to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. This signaling cascade is fundamental to the modulation of

lymphocyte trafficking.
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Ozanimod binding to S1P1 initiates Gαi signaling, leading to receptor internalization.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

ozanimod and its major active metabolites.

Table 1: In Vitro Receptor Binding and Functional
Activity

Compound Receptor Assay Type Parameter Value
Reference(s
)

Ozanimod

(RPC1063)
Human S1P1

[³H]-

ozanimod

Binding

Kd 0.63 nM [1]

Human S1P5

[³H]-

ozanimod

Binding

Kd 3.13 nM [1]

Human S1P1
cAMP

Inhibition
EC50 160 ± 60 pM [6]

Human S1P1
[³⁵S]-GTPγS

Binding
EC50 410 ± 160 pM [6]

Human S1P5
[³⁵S]-GTPγS

Binding
EC50 11 ± 4.3 nM [6]

CC112273 S1P1 / S1P5 -

Similar

activity and

selectivity to

parent

- [9]

CC1084037 S1P1 / S1P5 -

Similar

activity and

selectivity to

parent

- [9]
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Table 2: Human Pharmacokinetic Parameters of
Ozanimod and its Metabolites

Parameter Ozanimod CC112273 CC1084037 Reference(s)

Tmax (hours) ~6-8 ~10 ~16 [9][12]

Half-life (t1/2) ~17-21 hours Long Long [2]

Plasma Protein

Binding
>98% >98% >98% [2]

Relative

Circulating

Exposure

~6% ~73% ~15% [2][12]

Metabolism and Active Metabolites
Ozanimod is extensively metabolized in humans, forming several circulating active metabolites.

[9] The two major active metabolites, CC112273 and CC1084037, exhibit similar activity and

selectivity for S1P1 and S1P5 as the parent drug.[9] Following multiple doses, ozanimod itself

accounts for only about 6% of the total circulating active drug exposure, while CC112273 and

CC1084037 constitute approximately 73% and 15%, respectively.[12] The metabolism of

ozanimod involves multiple enzyme systems, including aldehyde dehydrogenase (ALDH),

alcohol dehydrogenase (ADH), cytochrome P450 (CYP) 3A4, and monoamine oxidase B

(MAO-B).[9][13]
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Simplified metabolic pathway of ozanimod to its major active metabolites.

Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize S1P

receptor modulators like ozanimod.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for S1P1 and S1P5

receptors.

Materials:

Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5

receptors.[14]

Radioligand: [³H]-ozanimod.[14]
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Test compounds serially diluted in assay buffer.

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-

free bovine serum albumin (BSA).[1]

Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

96-well glass fiber filter plates.

Scintillation fluid.

Procedure:

Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.

In a 96-well plate, add the test compound dilutions. For total binding, add assay buffer with

vehicle (DMSO). For non-specific binding (NSB), add a high concentration of unlabeled

ozanimod (e.g., 3 µM for S1P5).[1]

Add [³H]-ozanimod to all wells at a final concentration near its Kd (e.g., 3 nM for S1P1, 5

nM for S1P5).[1]

Initiate the binding reaction by adding the cell membrane preparation (e.g., 4.8 µg

protein/well).[1]

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11][14]

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter

plate.

Wash the filters multiple times with ice-cold wash buffer to separate bound from free

radioligand.[11][14]

Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the NSB counts from the total binding counts.
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Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC50 (the concentration of the compound that inhibits 50% of specific

radioligand binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[14]
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Workflow for a competitive radioligand binding assay.
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[³⁵S]-GTPγS Binding Assay
This functional assay measures a compound's ability to activate G-protein coupling to the S1P

receptor.[15]

Materials:

Cell membranes from cells overexpressing the human S1P receptor of interest.

[³⁵S]-GTPγS.

Guanosine diphosphate (GDP).

Test compounds serially diluted.

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-

free BSA, and 30 µg/ml saponin.[1]

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the test compound, cell membranes, GDP (e.g., 10-30 µM), and

assay buffer.

Initiate the reaction by adding [³⁵S]-GTPγS (e.g., 0.1-0.5 nM).

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]

Terminate the reaction by rapid filtration through a glass fiber filter plate.

Wash the filters with ice-cold wash buffer.

Dry the filters and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

Plot the amount of [³⁵S]-GTPγS bound against the log concentration of the test compound.
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Determine the EC50 (concentration of the compound that produces 50% of the maximal

response) and the Emax (maximal stimulation) using a sigmoidal dose-response curve fit.

[15]

Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of ozanimod in treating adults with relapsing

forms of multiple sclerosis and moderately to severely active ulcerative colitis.[17][18] In these

studies, ozanimod significantly reduced disease activity compared to placebo.[3]

Table 3: Key Clinical Trial Outcomes

Indication Trial
Primary
Endpoint

Ozanimod
Result vs.
Placebo

Reference(s)

Ulcerative Colitis
True North

(Phase 3)

Clinical

Remission at

Week 10

18.4% vs. 6.0%

(p < 0.001)
[3]

True North

(Phase 3)

Clinical

Remission at

Week 52

(Maintenance)

37.0% vs. 18.5%

(p < 0.001)
[3]

Multiple

Sclerosis

RADIANCE

(Phase 3)

Annualized

Relapse Rate

(ARR) at 24

months

Significant

reduction in ARR
[19]

SUNBEAM

(Phase 3)

Annualized

Relapse Rate

(ARR) at 12

months

Significant

reduction in ARR
[18]

Common adverse reactions include upper respiratory tract infections, elevated liver enzymes,

orthostatic hypotension, and back pain.[20]

Conclusion
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Ozanimod hydrochloride is a selective S1P1 and S1P5 receptor modulator with a well-

characterized pharmacological profile. Its mechanism of action, involving the sequestration of

lymphocytes in lymph nodes, provides a targeted approach for the treatment of autoimmune

diseases. The extensive metabolism of ozanimod to highly active metabolites is a key feature

of its pharmacokinetics. The detailed experimental protocols provided herein serve as a

resource for the continued investigation of S1P receptor modulators and the development of

next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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